

Spectroscopic Data of 1,2-Dodecanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dodecanediol

Cat. No.: B074227

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,2-Dodecanediol**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document details the characteristic spectral signatures of **1,2-Dodecanediol** and outlines the experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, and IR spectra of **1,2-Dodecanediol**. This information is critical for compound identification, purity assessment, and structural elucidation.

Table 1: ^1H NMR Spectroscopic Data for 1,2-Dodecanediol in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.68	m	1H	H-2
~3.62	dd	1H	H-1a
~3.43	dd	1H	H-1b
~1.26-1.50	m	18H	H-3 to H-11
~0.88	t	3H	H-12

Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Dodecanediol in CDCl₃[1]

Chemical Shift (δ) ppm	Assignment
~72.5	C-2
~66.9	C-1
~33.5	C-3
~31.9	C-10
~29.6	C-4 to C-9
~25.9	C-11
~22.7	C-12
~14.1	C-13

Note: The assignments are based on typical chemical shifts for aliphatic diols.

Table 3: IR Spectroscopic Data for 1,2-Dodecanediol[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (asymmetric, CH ₂)
~2850	Strong	C-H stretch (symmetric, CH ₂)
~1465	Medium	C-H bend (scissoring, CH ₂)
~1060	Strong	C-O stretch (secondary alcohol)
~1030	Strong	C-O stretch (primary alcohol)

Note: The IR data is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **1,2-Dodecanediol**.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **1,2-Dodecanediol** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrumentation and Data Acquisition:

- The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - A standard single-pulse experiment is used.
 - The spectral width is set to approximately 12 ppm, centered around 6 ppm.
 - A relaxation delay of 1-2 seconds is employed.
 - Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
- ¹³C NMR:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to approximately 220 ppm.

- A longer relaxation delay of 5-10 seconds is used to ensure accurate integration of all carbon signals.
- A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The spectra are phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- As **1,2-Dodecanediol** is a solid at room temperature, the spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory.
- A small amount of the solid sample is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample spectrum is then acquired over a range of 4000 to 400 cm^{-1} .
- To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

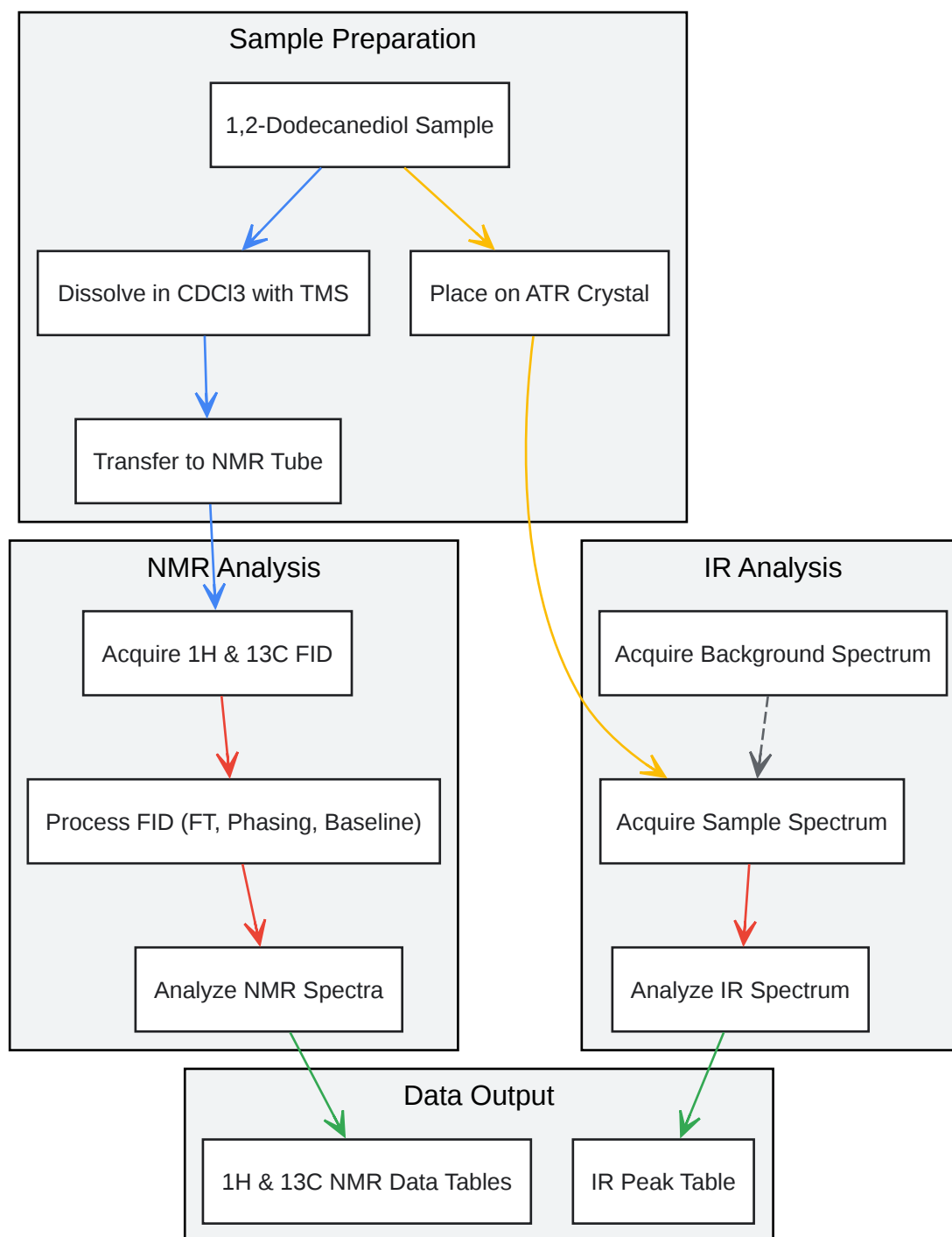
3. Data Processing:

- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

- The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,2-Dodecanediol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1,2-Dodecanediol**.

- To cite this document: BenchChem. [Spectroscopic Data of 1,2-Dodecanediol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074227#spectroscopic-data-of-1-2-dodecanediol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com